molecular formula C13H10N4O B13731930 4-[2-(2H-tetrazol-5-yl)phenyl]phenol CAS No. 150368-30-2

4-[2-(2H-tetrazol-5-yl)phenyl]phenol

Cat. No.: B13731930
CAS No.: 150368-30-2
M. Wt: 238.24 g/mol
InChI Key: AGAGBJLFXRVHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2H-tetrazol-5-yl)phenyl]phenol is a compound that features a tetrazole ring attached to a biphenyl structure. Tetrazoles are known for their bioisosteric properties, which allow them to mimic carboxylic acids in pharmacological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2H-tetrazol-5-yl)phenyl]phenol typically involves the formation of the tetrazole ring followed by its attachment to the biphenyl structure. One common method involves the cyclization of nitriles with azides under acidic conditions to form the tetrazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2H-tetrazol-5-yl)phenyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

4-[2-(2H-tetrazol-5-yl)phenyl]phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2H-tetrazol-5-yl)phenyl]phenol is unique due to its combination of a tetrazole ring and a phenol group, which provides a distinct set of chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

CAS No.

150368-30-2

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

4-[2-(2H-tetrazol-5-yl)phenyl]phenol

InChI

InChI=1S/C13H10N4O/c18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-14-16-17-15-13/h1-8,18H,(H,14,15,16,17)

InChI Key

AGAGBJLFXRVHGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.